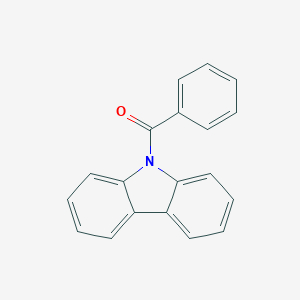

9-Benzoylcarbazole

Overview

Description

9-Benzoylcarbazole (CAS: 19264-68-7) is a heterocyclic aromatic compound with a carbazole core substituted at the 9-position by a benzoyl group (C₆H₅CO-) . Its molecular formula is C₁₉H₁₃NO, and it is characterized by the electron-withdrawing nature of the benzoyl substituent, which influences its electronic properties and reactivity. This compound is commercially available with high purity (≥98.0% by GC) and is utilized in organic synthesis and materials science, particularly in photoconductive applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoylcarbazole typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9-Benzoylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.

Substitution: Substitution reactions can occur at the benzoyl group or the carbazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

9-Benzoylcarbazole serves as a crucial building block in organic synthesis. Its structure facilitates the development of novel materials with enhanced photophysical properties, making it an essential component in the synthesis of complex organic molecules. For instance, recent advancements have highlighted its effectiveness in rhodium(III)-catalyzed [3+2] annulation reactions, leading to the formation of valuable indenone derivatives through activation of ortho C–H and C–N bonds .

Photophysical Properties

The compound exhibits significant photophysical phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF). These properties are vital for applications in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The dual emission characteristics of BCz are attributed to a photochemical process known as photo-Fries rearrangement, which contributes to its utility in various optoelectronic devices .

Biological Applications

Fluorescent Probes

In biological research, derivatives of this compound are explored as fluorescent probes and imaging agents due to their ability to emit light upon excitation. This characteristic is particularly useful in bioimaging and diagnostics .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications. Its photophysical properties can be harnessed for photodynamic therapy (PDT), a treatment modality for certain types of cancer. Studies have shown that BCz derivatives exhibit cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Industrial Applications

Optoelectronic Devices

The unique electronic properties of this compound make it suitable for use in the production of OLEDs and other optoelectronic devices. Its ability to exhibit TADF enhances the efficiency of these devices, making them more viable for commercial applications .

Case Studies

Several case studies have documented the effects and applications of this compound:

- Antibacterial Efficacy : A study demonstrated that BCz derivatives significantly inhibited bacterial growth, showcasing their potential as antibacterial agents.

- Cytotoxicity Assessment : In vitro studies indicated that exposure to varying concentrations of BCz resulted in dose-dependent cytotoxicity against human cancer cell lines.

- Neuroprotective Effects : Animal studies revealed that administration of BCz derivatives improved cognitive function and reduced neuroinflammation markers in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 9-Benzoylcarbazole is primarily related to its photophysical properties. Upon excitation, the compound can undergo intersystem crossing to form triplet states, which can then emit light through phosphorescence or delayed fluorescence. The presence of the benzoyl group enhances the spin-orbit coupling, facilitating intersystem crossing and improving the efficiency of light emission.

Comparison with Similar Compounds

Structural and Electronic Comparisons

9-Benzylcarbazole (CAS: 19402-87-0)

- Structure : Substituted with a benzyl group (C₆H₅CH₂-) at the 9-position.

- Crystallography : The asymmetric unit contains two independent molecules, with dihedral angles of ~85–90° between the carbazole plane and the benzyl ring, indicating near-perpendicular orientation . Bond lengths (e.g., C–N: ~1.38–1.42 Å) and angles align with standard carbazole derivatives .

- Electronic Effects : The benzyl group is electron-donating, increasing electron density at the carbazole nitrogen compared to 9-Benzoylcarbazole. This difference affects reactivity in electrophilic substitution reactions.

9-Benzyl-3-bromo-9H-carbazole (CAS: N/A)

- Structure : Features a bromine atom at position 3 and a benzyl group at position 7.

- Crystallography : The carbazole core is planar (RMS deviation: 0.013 Å), and the benzyl ring forms an 87.1° dihedral angle with the carbazole plane . The bromine atom introduces steric hindrance and directs reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura).

9-Benzyl-9H-carbazole-3,6-dicarbaldehyde (CAS: 200698-05-1)

- Structure : Contains aldehyde (-CHO) groups at positions 3 and 6, alongside a benzyl group at position 8.

- Reactivity : The aldehyde groups enable nucleophilic additions (e.g., formation of Schiff bases), contrasting with the benzoyl group’s electrophilic carbonyl in this compound .

3-Bromo-9-ethylcarbazole (CAS: N/A)

- Structure : Ethyl group at position 9 and bromine at position 3.

Physicochemical Properties

Biological Activity

9-Benzoylcarbazole (CHNO) is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group attached to the nitrogen atom of the carbazole structure. This modification significantly influences its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 209.21 g/mol

The presence of the carbonyl group in the benzoyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its anticancer effects:

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis via mitochondrial pathway | |

| MCF-7 (breast) | 12.5 | Inhibition of cell proliferation and induction of G1 arrest | |

| A549 (lung) | 18.0 | Modulation of apoptotic markers (Bcl-2/Bax ratio) | |

| PC-3 (prostate) | 14.0 | Activation of caspase cascades |

Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells, characterized by changes in mitochondrial membrane potential, activation of caspases, and modulation of apoptotic regulatory proteins such as Bcl-2 and Bax.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type | Reference |

|---|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal | |

| Escherichia coli | 64 µg/mL | Bacteriostatic | |

| Candida albicans | 16 µg/mL | Fungicidal |

Mechanism of Action : The antimicrobial activity is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Case Studies and Research Findings

- Anticancer Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis induction.

- Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests potential for development as a therapeutic agent against resistant strains.

- Metabolic Pathway Investigation : Research into the metabolic pathways affected by this compound indicated alterations in key enzymes involved in cellular respiration and energy production, further supporting its role as a bioactive compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 9-Benzoylcarbazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts acylation of carbazole derivatives. For example, alkylation may use brominated precursors with carbazole under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in toluene at 45–60°C . Optimization includes adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (overnight stirring), and stoichiometric ratios of reagents (e.g., excess dibromobutane for higher yields). Purification via vacuum distillation and recrystallization ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and aromatic proton environments. For example, downfield shifts in NMR indicate electron-withdrawing effects from the benzoyl group .

- XRD : Single-crystal X-ray diffraction (at 100 K) provides bond lengths (e.g., C–C: 1.35–1.48 Å) and dihedral angles (e.g., 85–90° between carbazole and benzoyl planes) to validate molecular geometry .

- MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound derivatives?

- Methodological Answer : Contradictions may arise from disorder in crystal packing or thermal motion. Strategies include:

- Comparing experimental XRD data (e.g., R-factor < 0.08) with computational models (DFT-optimized geometries) .

- Analyzing mean plane deviations (e.g., <0.05 Å for carbazole rings) and validating torsion angles against literature values for similar derivatives .

- Cross-referencing with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .

Q. What strategies are effective in designing this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., bromo at C3) improves electrophilicity for nucleophilic targeting .

- Structure-Activity Relationships (SAR) : Compare derivatives like 9-Benzylcarbazole-3-carboxaldehyde (CAS: 54117-37-2) to assess how aldehyde groups influence binding affinity .

- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., enzyme active sites) .

Q. How do different purification methods impact the yield and purity of this compound?

- Methodological Answer :

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) separates regioisomers, with purity verified by HPLC (>98% by area normalization) .

- Recrystallization : Ethanol or methanol recrystallization removes unreacted precursors, monitored by melting point consistency (e.g., 192–194°C) .

- Sublimation : High-vacuum sublimation minimizes thermal degradation for thermally stable derivatives .

Q. Data Analysis & Experimental Design

Q. What methodologies are recommended for analyzing the purity of this compound in research settings?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients; compare retention times with certified reference standards .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 81.2%, H: 4.7%, N: 4.5%) to confirm stoichiometric purity .

- TGA/DSC : Thermogravimetric analysis detects solvent residues or decomposition events above 200°C .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Properties

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.